![molecular formula C8H3ClFNO2 B1469334 4-chloro-6-fluoro-1H-indole-2,3-dione CAS No. 940054-45-5](/img/structure/B1469334.png)
4-chloro-6-fluoro-1H-indole-2,3-dione
Overview
Description
“4-chloro-6-fluoro-1H-indole-2,3-dione” is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups . It has potential applications in the pharmaceutical industry, particularly in the synthesis of various organic compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “4-chloro-6-fluoro-1H-indole-2,3-dione” is C8H3ClFNO2 . It has an average mass of 199.566 Da and a monoisotopic mass of 198.983627 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 42.3±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound’s ACD/LogP is 1.20, and its ACD/LogD (pH 7.4) is 1.66 .Scientific Research Applications
Spiro-indole Derivatives Synthesis
A study by Sehgal et al. (1994) described the synthesis of a spiro-indole derivative using 5-chloroindole-2,3-dione, showcasing its application in creating complex molecular architectures with potential biological activities Sehgal, V., Singh, P., Dandia, A., & Bohra, R. (1994). A spiro-indole derivative, C16H10ClFN2O2S. Acta Crystallographica Section C-crystal Structure Communications, 50, 1156-1159.
Antituberculosis Activity
Karalı et al. (2007) synthesized and evaluated a series of 1H-indole-2,3-dione derivatives for their antituberculosis activity against Mycobacterium tuberculosis, indicating the potential therapeutic applications of these compounds Karalı, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., Ozbey, S., Kovalishyn, V., & Dimoglo, A. (2007). Synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5888-5904.
Antioxidant and Anticancer Activity
Ermut et al. (2014) synthesized new spiroindolinones bearing a 5-chlorobenzothiazole moiety from 1H-indole-2,3-diones, evaluating their antioxidant and anticancer activities, highlighting the chemical versatility and potential biological relevance of these derivatives Ermut, G., Karalı, N., Özsoy, N., & Can, A. (2014). New spiroindolinones bearing 5-chlorobenzothiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 457-468.
Reaction Mechanism and Molecular Properties
Kandemirli et al. (2015) focused on the molecular properties and reaction mechanisms of synthesized isatin thiosemicarbazone and its metal complexes, providing insight into the chemical behavior and potential applications of these compounds in coordination chemistry Kandemirli, F., Vurdu, C., Saracoglu, M., Akkaya, Y., & Çavuş, M. (2015). Some Molecular Properties and Reaction Mechanism of Synthesized Isatin Thiosemicarbazone and Its Zinc(II) and Nickel(II) Complexes.
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPVOKLIGCRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736215 | |
Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
CAS RN |
940054-45-5 | |
Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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